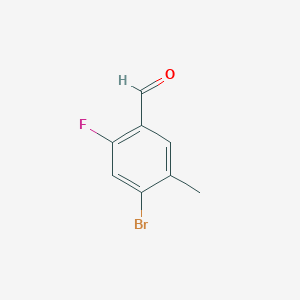

4-Bromo-2-fluoro-5-methylbenzaldehyde

Vue d'ensemble

Description

4-Bromo-2-fluoro-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

Without specific information on 4-Bromo-2-fluoro-5-methylbenzaldehyde, it’s difficult to describe its exact mode of action. Benzaldehyde derivatives can undergo various reactions such as nucleophilic substitution and oxidation .

Biochemical Pathways

Benzaldehyde derivatives can participate in reactions such as carbonylative stille couplings, isomerization, and intramolecular heck reactions .

Pharmacokinetics

Its lipophilicity and water solubility can influence its absorption and distribution in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. It is stored in an inert atmosphere at 2-8°C .

Analyse Biochimique

Biochemical Properties

4-Bromo-2-fluoro-5-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions such as nucleophilic substitution and oxidation. The compound’s bromine and fluorine atoms make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The interactions between this compound and biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling proteins, leading to alterations in cellular responses. For example, this compound may inhibit or activate specific kinases, thereby affecting downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of target genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic residues on enzymes, leading to enzyme inhibition or activation. This compound can also participate in redox reactions, altering the redox state of cells and influencing cellular metabolism. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects. At higher doses, this compound may induce toxic or adverse effects, including organ damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can also influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to accumulate in specific cellular compartments, influencing its biological activity. Additionally, this compound can be transported across cell membranes through passive diffusion or active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence cellular metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological effects .

Activité Biologique

4-Bromo-2-fluoro-5-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings that highlight its significance in pharmacology.

- Molecular Formula : C8H6BrF O

- Molecular Weight : 217.03 g/mol

This compound contains bromine and fluorine substituents, which contribute to its electrophilic nature, making it a valuable intermediate in organic synthesis and pharmaceutical development.

This compound interacts with various biomolecules through several mechanisms:

- Covalent Bond Formation : The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation.

- Redox Reactions : It can participate in redox reactions, altering the cellular redox state and influencing metabolic pathways.

- Gene Expression Modulation : The compound may interact with transcription factors or epigenetic modifiers, thereby affecting gene expression and cellular responses.

Biochemical Activity

Research indicates that this compound plays a significant role in various biochemical processes:

- Cell Signaling Pathways : It has been shown to modulate key signaling proteins, impacting downstream signaling cascades and cellular metabolism.

- Enzyme Interactions : The compound has been involved in nucleophilic substitution reactions and is known to affect the activity of certain kinases, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Forms covalent bonds with nucleophilic residues |

| Gene Expression | Modulates transcription factors |

| Cellular Metabolism | Alters redox state |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- TRPM5 Channel Modulation :

- Topoisomerase Inhibition :

- Neuroprotective Properties :

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility, affecting absorption and distribution within biological systems. Environmental factors such as temperature and pH can also impact its stability and efficacy.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-2-fluoro-5-methylbenzaldehyde is widely utilized as a building block in the synthesis of more complex organic molecules. Its reactivity as an aromatic aldehyde enables it to participate in various chemical reactions, including:

- Ullmann Coupling Reactions : This compound can be used to synthesize biaryl compounds through copper-catalyzed coupling reactions, which are essential in developing pharmaceuticals and agrochemicals.

- Nucleophilic Substitution Reactions : The electrophilic nature of the aldehyde allows it to react with nucleophiles, facilitating the formation of diverse organic derivatives.

Pharmaceutical Development

The compound has shown potential in pharmaceutical research due to its biological activity:

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study demonstrated that treatment with this compound at concentrations of 7.5 µM and 15 µM significantly reduced cell proliferation in human colon cancer cells over 24 and 48 hours.

- Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition could impact the pharmacokinetics of co-administered drugs, making it relevant in drug development contexts.

Analytical Chemistry

In analytical applications, this compound serves several critical roles:

- Standard for Chromatography : It is used to prepare calibration curves in gas chromatography (GC) and high-performance liquid chromatography (HPLC), providing accurate references for comparing retention times and peak areas in complex mixtures.

- Molecular Imprinting : The compound is utilized in molecular imprinting techniques to create selective sensors for detecting specific analytes. Its aldehyde group interacts with functional monomers to form a polymer matrix that "imprints" the target molecule's shape.

Environmental Chemistry

The compound plays a role in environmental monitoring by aiding in the detection of pollutants:

- Colorimetric and Fluorometric Detection : It is incorporated into analytical methods that react with environmental pollutants, leading to measurable changes in optical properties. These methods can detect pollutants at very low concentrations (ppb range), demonstrating high sensitivity and specificity.

Polymer Chemistry

This compound is also significant in polymer chemistry:

- Flame Retardant Materials : The aldehyde group can react with phosphorus or nitrogen-containing compounds to create flame-retardant additives. Polymers treated with these additives exhibit improved fire resistance properties, as evidenced by higher ignition temperatures and slower burning rates.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at positions activated by substituents. Key observations:

| Reaction Type | Reagents/Conditions | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methyl group | 4-Bromo-2-fluoro-5-methyl-3-nitrobenzaldehyde |

| Sulfonation | H₂SO₄/SO₃, 100°C | Ortho to fluorine | 4-Bromo-2-fluoro-5-methyl-6-sulfobenzaldehyde |

Mechanistic Notes :

-

Bromine (meta-directing) and the aldehyde group (meta-directing) compete with fluorine (ortho/para-directing) and methyl (ortho/para-directing).

-

Nitration predominantly occurs para to the methyl group due to steric and electronic factors.

Aldehyde-Specific Reactions

The aldehyde group participates in oxidation, reduction, and condensation reactions:

Table 2.1: Aldehyde Transformations

Key Findings :

-

Oxidation with KMnO₄ yields the corresponding carboxylic acid in >85% yield .

-

Reductive amination produces primary amines with applications in pharmaceutical intermediates.

Nucleophilic Aromatic Substitution

Fluorine and bromine participate in nucleophilic substitutions under specific conditions:

Table 3.1: Halogen Reactivity

| Halogen | Reagents | Conditions | Product |

|---|---|---|---|

| Bromine | Pd(PPh₃)₄, ArB(OH)₂ | Suzuki coupling, 80°C | Biaryl derivatives |

| Fluorine | NaN₃, DMF | 120°C, 24h | 4-Bromo-5-azido-2-methylbenzaldehyde |

Insights :

-

Bromine undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling C–C bond formation.

-

Fluorine substitution requires harsh conditions (e.g., azidation) due to its strong C–F bond.

Methyl Group Reactivity

The methyl group is relatively inert but participates in free-radical halogenation:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | Light, 70°C | 4-Bromo-2-fluoro-5-(bromomethyl)benzaldehyde |

Note : Side-chain bromination occurs selectively at the methyl group with N-bromosuccinimide (NBS).

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKISJSZBSQUZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652926 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-23-9 | |

| Record name | 4-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.